molecular formula C10H11NS B14919233 4,6,7-Trimethyl-1,3-benzothiazole

4,6,7-Trimethyl-1,3-benzothiazole

Cat. No.: B14919233
M. Wt: 177.27 g/mol
InChI Key: SXVNIKNPUNIQIG-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with three methyl groups attached at the 4th, 6th, and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with methyl-substituted aldehydes under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Scientific Research Applications

4,6,7-Trimethyl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,7-Trimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition disrupts essential biological pathways, leading to the antimicrobial effects observed .

Comparison with Similar Compounds

Uniqueness: 4,6,7-Trimethyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

4,6,7-trimethyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NS/c1-6-4-7(2)9-10(8(6)3)12-5-11-9/h4-5H,1-3H3

InChI Key

SXVNIKNPUNIQIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C)SC=N2)C

Origin of Product

United States

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